molecular formula C17H15ClN2O4 B14098739 3-(4-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione

3-(4-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14098739
M. Wt: 346.8 g/mol
InChI Key: DCELMGUCFPUTAS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione typically involves the condensation of 4-chloroaniline with 6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines. Substitution reactions can lead to various substituted quinazoline derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure but lacks the chloro and methoxy groups.

    6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure but lacks the 4-chlorophenyl group.

    4-chloroquinazoline-2,4(1H,3H)-dione: Similar structure but lacks the methoxy groups.

Uniqueness

The presence of the 4-chlorophenyl and 6,7-dimethoxy groups in 3-(4-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4(1H,3H)-dione imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other quinazoline derivatives.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C17H15ClN2O4/c1-19-13-9-15(24-3)14(23-2)8-12(13)16(21)20(17(19)22)11-6-4-10(18)5-7-11/h4-9H,1-3H3

InChI Key

DCELMGUCFPUTAS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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